molecular formula C9H14N4O B2453248 5-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1856049-60-9

5-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2453248
CAS No.: 1856049-60-9
M. Wt: 194.238
InChI Key: QBBRSJALSSNLQQ-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-ethyl-1H-pyrazole-3-carboxamide
  • 5-amino-N-cyclopropyl-1H-pyrazole-3-carboxamide
  • 5-amino-1-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

5-amino-N-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both cyclopropyl and ethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

5-amino-N-cyclopropyl-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-13-8(10)5-7(12-13)9(14)11-6-3-4-6/h5-6H,2-4,10H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBRSJALSSNLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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